molecular formula C16H16ClN3O4S3 B2764024 (Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865173-89-3

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2764024
CAS No.: 865173-89-3
M. Wt: 445.95
InChI Key: UFLWVKBHNUKZEP-MNDPQUGUSA-N
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Description

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O4S3 and its molecular weight is 445.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular and anti-inflammatory activities, suggesting that they may interact with a variety of biological targets.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to changes in their environment, such as nutrient availability and defense mechanisms . By inhibiting quorum sensing, these compounds may disrupt bacterial communication and coordination, potentially reducing their virulence and ability to form biofilms .

Pharmacokinetics

Some benzothiazole derivatives have been found to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the anti-tubercular and anti-inflammatory activities of benzothiazole derivatives , it is possible that this compound could have similar effects.

Action Environment

The action of this compound, like all drugs, can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms. For example, the effectiveness of benzothiazole derivatives as quorum sensing inhibitors in bacteria could be influenced by the density of the bacterial population and the presence of other signaling molecules .

Properties

IUPAC Name

5-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S3/c1-2-24-8-7-20-11-4-3-10(27(18,22)23)9-13(11)26-16(20)19-15(21)12-5-6-14(17)25-12/h3-6,9H,2,7-8H2,1H3,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLWVKBHNUKZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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